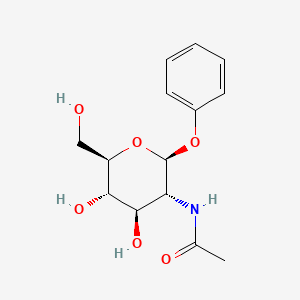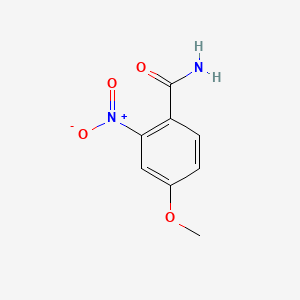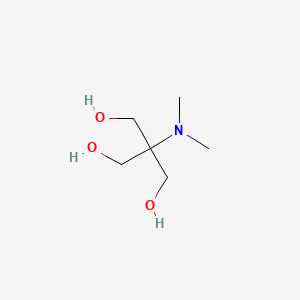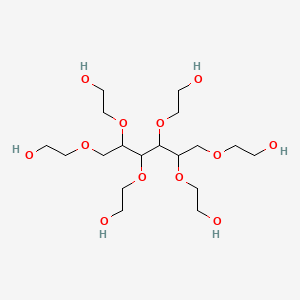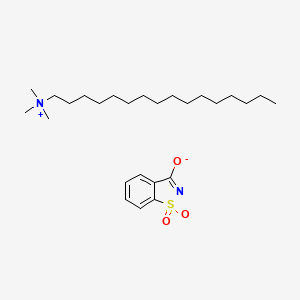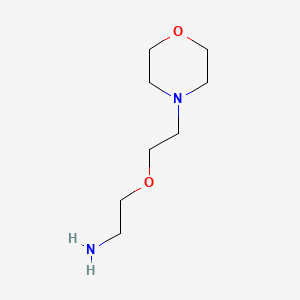
4-((2-氨基乙氧基)乙基)吗啉
描述
4-((2-Aminoethoxy)ethyl)morpholine is an organic compound with the molecular formula C8H18N2O2 . It is a derivative of morpholine, which is a heterocycle featuring both amine and ether functional groups . This compound is widely used in biomedical applications as it serves as an important lysosome-targeting group .
Molecular Structure Analysis
The molecular structure of 4-((2-Aminoethoxy)ethyl)morpholine consists of a morpholine ring with an aminoethoxyethyl group attached . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .Physical And Chemical Properties Analysis
4-((2-Aminoethoxy)ethyl)morpholine has a predicted boiling point of 266.9±25.0 °C and a predicted density of 1.029±0.06 g/cm3 . Its pKa is predicted to be 8.83±0.10 .科学研究应用
Summary of the Application
“4-((2-Aminoethoxy)ethyl)morpholine” is used in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . Hydrogen sulfide is a crucial signaling molecule in living organisms, and the ability to accurately image its presence in cells is important for understanding various biological processes.
Methods of Application
While the exact methods of synthesis and application are not provided in the search results, typically, the compound would be incorporated into a larger molecular structure designed to fluoresce in the presence of hydrogen sulfide. This probe would then be introduced to the cells, and imaging techniques such as fluorescence microscopy would be used to visualize the results .
Results or Outcomes
The use of “4-((2-Aminoethoxy)ethyl)morpholine” in this context allows for the effective imaging of hydrogen sulfide in living cells . This can provide valuable insights into the role of hydrogen sulfide in cellular processes.
2. RET Kinase Inhibitors
Summary of the Application
“4-((2-Aminoethoxy)ethyl)morpholine”, also known as “2-(2-Morpholin-4-yl)ethoxy)ethanamine”, can be used as RET kinase inhibitors . RET is a protein that plays a crucial role in the development of several types of cancer, and inhibitors of this protein are a significant area of cancer research.
3. Synthesis of 1,8-naphthalimide Conjugated Troger’s Bases
Summary of the Application
“4-((2-Aminoethoxy)ethyl)morpholine” is used in the synthesis of 1,8-naphthalimide conjugated Troger’s bases . These compounds are of interest due to their potential applications in materials science and medicinal chemistry.
Methods of Application
While the exact methods of synthesis and application are not provided in the search results, typically, the compound would be incorporated into a larger molecular structure through a series of chemical reactions .
Results or Outcomes
The use of “4-((2-Aminoethoxy)ethyl)morpholine” in this context allows for the synthesis of 1,8-naphthalimide conjugated Troger’s bases . These compounds could potentially have applications in various fields, including materials science and medicinal chemistry.
4. Synthesis of Pharmaceutical Products
Summary of the Application
“4-((2-Aminoethoxy)ethyl)morpholine” is a versatile intermediate with a variety of applications, one of which is the synthesis of pharmaceutical products .
安全和危害
属性
IUPAC Name |
2-(2-morpholin-4-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c9-1-5-11-6-2-10-3-7-12-8-4-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWGSSVJMXOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174055 | |
| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Aminoethoxy)ethyl)morpholine | |
CAS RN |
20207-13-0 | |
| Record name | 2-[2-(4-Morpholinyl)ethoxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20207-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020207130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-aminoethoxy)ethyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KL5GGM6DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)
